(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide
Description
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is a cyano acrylamide derivative featuring a furan core substituted with a 4-fluorophenyl group and an acrylamide moiety linked to a 4-nitrophenyl group. The compound’s structure is characterized by conjugated π-systems, which may enhance electronic interactions in biological or material applications. Its molecular formula is C₂₀H₁₄FN₃O₄, with a molecular weight of 379.35 g/mol .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWVFKZJYGMNV-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide ions.
Coupling with the nitrophenyl group: This final step involves the formation of an amide bond between the cyano-furan intermediate and the nitrophenyl group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted amides, esters, or thioesters.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring and fluorophenyl group contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
Impact of Substituents on Properties
In contrast, analogs with 3-methylphenyl () or 4-phenoxyphenyl () substituents exhibit reduced polarity, favoring membrane permeability .
Halogen Effects:
- Chlorine or fluorine atoms (e.g., ’s dichlorophenyl) improve metabolic stability and binding affinity through hydrophobic interactions .
Biological Activity
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a fluorophenyl moiety, a furan ring, and a nitrophenyl group, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H12FN3O4, with a molecular weight of 377.33 g/mol. Its structural components are crucial for its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H12FN3O4 |
| Molecular Weight | 377.33 g/mol |
| Functional Groups | Cyano, Fluorophenyl, Furan, Nitrophenyl |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators, potentially making it useful in treating inflammatory diseases.
Research Findings:
In animal models of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression: It could alter the expression of genes associated with apoptosis and inflammation.
Comparative Analysis
When compared to similar compounds, such as (2E)-2-cyano-3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide, the fluorinated variant shows enhanced lipophilicity and metabolic stability. This property may enhance its bioavailability and therapeutic efficacy.
| Compound Name | IC50 (µM) | Lipophilicity | Metabolic Stability |
|---|---|---|---|
| This compound | 25 | High | High |
| (2E)-2-cyano-3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide | 35 | Moderate | Moderate |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the furan ring via cyclization of appropriate precursors (e.g., substituted furans). Key steps include:
- Cyclization : Using acid- or base-catalyzed conditions to form the furan moiety .
- Enamide formation : Coupling the furan intermediate with a nitrophenyl-containing amine via amidation or condensation reactions .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd/C for reductions) to enhance yield . Reaction progress should be monitored via TLC and confirmed with -NMR spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the presence of fluorophenyl (δ ~7.2 ppm), nitrophenyl (δ ~8.2 ppm), and cyano groups (δ ~110–120 ppm in ) .
- IR spectroscopy : Detects cyano (C≡N stretch ~2200 cm) and amide (C=O stretch ~1650 cm) functional groups .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 406.1) .
- X-ray crystallography : For absolute configuration determination, use SHELX programs for refinement .
Q. What are the key challenges in achieving high purity during synthesis?
Common challenges include by-product formation during cyclization and incomplete amidation. Solutions involve:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Analytical validation : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How do structural modifications at the furan or nitrophenyl moieties influence biological activity?
- Substituent effects : Fluorine’s electronegativity enhances binding affinity to target proteins, while nitro groups influence redox properties .
- Experimental approaches :
- Synthesize analogs (e.g., chloro, bromo, or methyl substituents) and compare IC values in enzyme inhibition assays .
- Perform molecular docking (AutoDock Vina) to predict interactions with active sites .
Q. How can computational methods predict this compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to model electron distribution and reactivity .
- Molecular dynamics simulations : Assess solvation effects and conformational stability in biological environments .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardization : Use uniform assay conditions (e.g., cell lines, incubation time) across studies .
- Orthogonal validation : Combine in vitro (e.g., kinase inhibition) and cellular (e.g., apoptosis assays) tests to confirm activity .
- Meta-analysis : Pool data from independent studies to identify trends or outliers .
Q. How can the mechanism of action be investigated using in vitro and in silico approaches?
- In vitro :
- Enzyme assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence-based kinetics .
- Cellular uptake : Use LC-MS to quantify intracellular concentrations .
- In silico :
- Docking : Identify potential binding pockets in target proteins (PDB structures) .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetics .
Q. What crystallization techniques yield high-quality single crystals for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
